molecular formula C17H12ClNO2 B066175 6-Methoxy-2-phenylquinoline-4-carbonyl chloride CAS No. 174636-82-9

6-Methoxy-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B066175
CAS No.: 174636-82-9
M. Wt: 297.7 g/mol
InChI Key: JXANKJLPNXHURP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- typically involves the chlorination of 4-quinolinecarboxylic acid derivatives. The reaction conditions often require the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

CAS No.

174636-82-9

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

6-methoxy-2-phenylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

JXANKJLPNXHURP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

Synonyms

4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL-

Origin of Product

United States

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